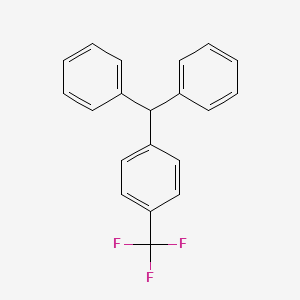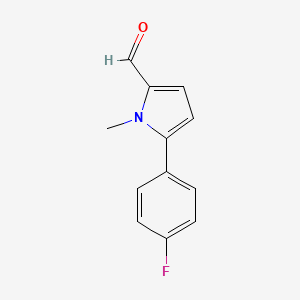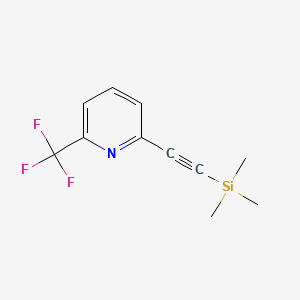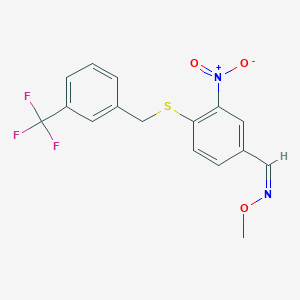
4-(Trifluoromethyl)-1-benzhydrylbenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
((4-(Trifluoromethyl)phenyl)methylene)dibenzene: is an organic compound characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to a methylene bridge and two benzene rings
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of ((4-(Trifluoromethyl)phenyl)methylene)dibenzene typically involves the reaction of 4-(Trifluoromethyl)benzaldehyde with benzene in the presence of a catalyst. The reaction conditions often include:
Catalyst: Lewis acids such as aluminum chloride (AlCl3)
Solvent: Anhydrous conditions using solvents like dichloromethane (DCM)
Temperature: Controlled temperatures ranging from 0°C to room temperature
Industrial Production Methods: Industrial production of ((4-(Trifluoromethyl)phenyl)methylene)dibenzene may involve large-scale batch reactions using similar catalysts and solvents but optimized for higher yields and purity. The process may also include purification steps such as recrystallization or chromatography to ensure the final product meets industrial standards.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogen gas (H2) in the presence of palladium on carbon (Pd/C) to yield the corresponding reduced derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur, where the trifluoromethyl group can be replaced by other substituents using reagents like halogens (Cl2, Br2) or nitrating agents (HNO3).
Common Reagents and Conditions:
Oxidation: KMnO4 in acidic or neutral conditions
Reduction: H2 with Pd/C catalyst
Substitution: Halogens or nitrating agents in the presence of a catalyst
Major Products Formed:
Oxidation: Carboxylic acids
Reduction: Reduced derivatives with hydrogenated phenyl rings
Substitution: Halogenated or nitrated derivatives
Applications De Recherche Scientifique
Chemistry: ((4-(Trifluoromethyl)phenyl)methylene)dibenzene is used as a building block in organic synthesis, particularly in the development of new materials and pharmaceuticals.
Biology: In biological research, this compound can be used as a probe to study the effects of trifluoromethyl groups on biological systems, including enzyme interactions and metabolic pathways.
Industry: In the industrial sector, ((4-(Trifluoromethyl)phenyl)methylene)dibenzene is used in the production of specialty chemicals and advanced materials, including polymers and coatings.
Mécanisme D'action
The mechanism by which ((4-(Trifluoromethyl)phenyl)methylene)dibenzene exerts its effects involves interactions with molecular targets such as enzymes and receptors. The trifluoromethyl group can enhance the compound’s binding affinity and specificity, influencing various biochemical pathways. The methylene bridge and benzene rings contribute to the compound’s stability and reactivity, allowing it to participate in diverse chemical reactions.
Comparaison Avec Des Composés Similaires
- (4-(Trifluoromethyl)phenyl)methanol
- (4-(Trifluoromethyl)phenyl)acetic acid
- (4-(Trifluoromethyl)phenyl)amine
Comparison: Compared to these similar compounds, ((4-(Trifluoromethyl)phenyl)methylene)dibenzene is unique due to the presence of the methylene bridge connecting two benzene rings. This structural feature imparts distinct chemical properties, such as increased stability and reactivity, making it valuable for specific applications in research and industry.
Propriétés
Formule moléculaire |
C20H15F3 |
|---|---|
Poids moléculaire |
312.3 g/mol |
Nom IUPAC |
1-benzhydryl-4-(trifluoromethyl)benzene |
InChI |
InChI=1S/C20H15F3/c21-20(22,23)18-13-11-17(12-14-18)19(15-7-3-1-4-8-15)16-9-5-2-6-10-16/h1-14,19H |
Clé InChI |
OWUWYNHJLANNNM-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C(C2=CC=CC=C2)C3=CC=C(C=C3)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(2Z)-2-[1-(4-hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)ethylidene]hydrazinecarbothioamide](/img/structure/B14113656.png)



![2,2-dimethylpropanoyloxymethyl (6R,7R)-7-[[(E)-2-(2-amino-1,3-thiazol-4-yl)pent-2-enoyl]amino]-3-(carbamoyloxymethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B14113685.png)
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(2,4-dioxo-3-(p-tolyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B14113688.png)
![8-(3-Methoxyphenyl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B14113693.png)



![2-[3-[(4-fluorophenyl)methyl]-2,4-dioxothieno[3,2-d]pyrimidin-1-yl]-N-phenylacetamide](/img/structure/B14113721.png)
![N'-(3-cyano-4-thiophen-2-yl-4H-benzo[h]chromen-2-yl)-N,N-dimethylmethanimidamide](/img/structure/B14113724.png)

